molecular formula C17H18ClN3O3 B2403005 (E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 2035019-35-1

(E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Katalognummer: B2403005
CAS-Nummer: 2035019-35-1
Molekulargewicht: 347.8
InChI-Schlüssel: JBEYXGKDFDLUHA-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is an acrylamide derivative featuring a 2-chlorophenyl group conjugated to an acrylamide backbone. The molecule is further substituted with a 1,2,4-oxadiazole ring linked to a tetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing heterocycle. This structural motif is commonly employed in medicinal chemistry to enhance metabolic stability and target binding affinity due to the oxadiazole’s rigidity and the pyran’s solubility-enhancing properties .

While direct pharmacological data for this compound are unavailable in the provided evidence, its synthesis likely follows protocols analogous to structurally related acrylamides (e.g., condensation of substituted oxazolones with amines) . The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-14-4-2-1-3-12(14)5-6-15(22)19-11-16-20-17(21-24-16)13-7-9-23-10-8-13/h1-6,13H,7-11H2,(H,19,22)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEYXGKDFDLUHA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O3C_{22}H_{24}ClN_{3}O_{3} with a molecular weight of 385.9 g/mol. The structure features a chlorophenyl group, an oxadiazole moiety, and a tetrahydropyran ring which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit promising anticancer properties. For instance, derivatives similar to (E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of oxadiazole derivatives to induce apoptosis in cancer cells. This occurs through the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Structure-Activity Relationship (SAR) : In SAR studies, modifications to the oxadiazole ring and substitution patterns on the phenyl groups have been correlated with enhanced cytotoxic activity. For example, the introduction of electron-donating groups at specific positions on the aromatic rings has been shown to increase potency against cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A study published in Pharmaceutical Research indicated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism involved downregulation of anti-apoptotic proteins like Bcl-2.
CompoundCell LineIC50 (µM)Mechanism
Compound AA5491.5Apoptosis induction
Compound BMCF72.0Inhibition of Bcl-2
  • Study 2 : Another investigation focused on a similar oxadiazole compound which demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Pharmacological Profile

The pharmacological profile of (E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide includes:

  • Antitumor Activity : Exhibits significant cytotoxicity against multiple cancer cell lines.
  • Mechanisms : Induces apoptosis and inhibits cell cycle progression.
  • Selectivity : Shows lower toxicity towards non-cancerous cells compared to traditional chemotherapeutics.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The following table highlights structural differences between the target compound and analogs from the evidence, focusing on substituents and key physicochemical properties:

Compound Name Chlorophenyl Position Heterocyclic Group Additional Groups Molecular Weight (g/mol) Key References
(E)-3-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide (Target) 2-chloro 1,2,4-oxadiazole + tetrahydro-2H-pyran None ~363 (calculated) N/A
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) 4-chloro None 4-hydroxy-3-methoxyphenyl, propyl 336 (LC/MS: m/z 336 [M+1])
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4312) 4-chloro Pyridine Propyl 335 (LC/MS: m/z 336 [M+1])
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) None Thiophene 4-nitrophenyl, propyl Not reported
(S)-3-((4-(N-(((E)-(3-Methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-... None Triazole + pyrido[3,4-b]indole 3-methoxy-4-hydroxyphenyl Not reported
Key Observations:

Chlorophenyl Position: The target compound’s 2-chlorophenyl group contrasts with the 4-chloro substitution in 3312 and 4312.

Heterocyclic Moieties: The 1,2,4-oxadiazole-tetrahydro-2H-pyran combination in the target compound distinguishes it from pyridine (4312), thiophene (5112), and triazole derivatives (). Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, while pyran rings enhance aqueous solubility .

Bioactivity Implications :

  • Propyl groups in 3312 and 4312 may increase lipophilicity, affecting membrane permeability.
  • Nitro (5112) and methoxy-hydroxyphenyl () substituents could influence electronic properties and redox activity .

Chemoinformatic Similarity Analysis

Using methodologies from , structural similarity coefficients (e.g., Tanimoto index) could quantify the overlap between the target compound and analogs. For example:

  • Target vs. 4312 : Both share acrylamide backbones but differ in heterocycles (oxadiazole-pyran vs. pyridine). A moderate Tanimoto score (~0.5–0.6) is expected, reflecting partial fingerprint overlap.
  • Target vs. 3312 : Lower similarity (~0.4) due to differences in chlorophenyl position and heterocyclic groups.

Such analyses guide lead optimization by identifying analogs with balanced novelty and retained bioactivity .

Crystallographic and Stability Considerations

Compounds like those in and demonstrate that hydrogen-bonding networks (e.g., N–H···O/S interactions) stabilize crystal structures. The target compound’s oxadiazole and pyran groups may similarly form intermolecular hydrogen bonds, enhancing crystallinity and shelf stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.